Sodium cyclohexylmethanesulfinate
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Overview
Description
Sodium cyclohexylmethanesulfinate is an organosulfur compound with the molecular formula C₇H₁₃NaO₂S. It is a sodium salt of cyclohexylmethanesulfinic acid and is primarily used in organic synthesis as a sulfonylating agent. This compound is known for its versatility in forming various organosulfur compounds, making it valuable in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium cyclohexylmethanesulfinate can be synthesized through several methods. One common approach involves the reaction of cyclohexylmethanesulfinic acid with sodium hydroxide. The reaction typically occurs under mild conditions, with the acid being dissolved in an aqueous solution of sodium hydroxide, followed by evaporation to yield the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar principles. The process may include additional steps for purification and quality control to ensure the compound meets specific standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: Sodium cyclohexylmethanesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions to form sulfonamides, sulfides, and sulfones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and amines are commonly employed in substitution reactions.
Major Products:
Sulfonic Acids: Formed through oxidation.
Thiols: Formed through reduction.
Sulfonamides, Sulfides, and Sulfones: Formed through substitution reactions.
Scientific Research Applications
Sodium cyclohexylmethanesulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various organosulfur compounds, including thiosulfonates, sulfonamides, and sulfones.
Biology: It is employed in the study of sulfur-containing biomolecules and their interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of sodium cyclohexylmethanesulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to various nucleophiles, facilitating the formation of new sulfur-containing compounds. This reactivity is primarily due to the presence of the sulfinic acid moiety, which can undergo nucleophilic attack, leading to the formation of sulfonylated products.
Comparison with Similar Compounds
Sodium methanesulfinate: Another sodium salt of a sulfinic acid, used in similar applications.
Sodium benzenesulfinate: A sodium salt of benzenesulfinic acid, also used as a sulfonylating agent.
Sodium toluenesulfinate: A sodium salt of toluenesulfinic acid, with similar reactivity.
Uniqueness: Sodium cyclohexylmethanesulfinate is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in synthesizing compounds with specific structural and functional characteristics that may not be achievable with other sulfinates.
Properties
Molecular Formula |
C7H13NaO2S |
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Molecular Weight |
184.23 g/mol |
IUPAC Name |
sodium;cyclohexylmethanesulfinate |
InChI |
InChI=1S/C7H14O2S.Na/c8-10(9)6-7-4-2-1-3-5-7;/h7H,1-6H2,(H,8,9);/q;+1/p-1 |
InChI Key |
YAYGSSAXWPLYJH-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)CS(=O)[O-].[Na+] |
Origin of Product |
United States |
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